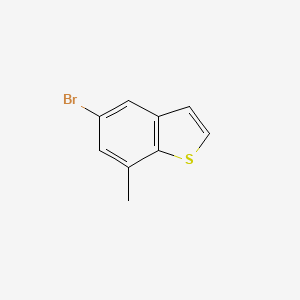

6-bromo-2-fluoro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-2-fluoro-1,3-benzothiazole is a type of benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecule is planar with a C=S double bond . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Benzothiazole derivatives have shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

6-bromo-2-fluoro-1,3-benzothiazole: is a valuable starting material in the field of organic synthesis. One of its notable applications lies in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:

- Applications : Researchers have used various boron reagents, including 6-bromo-2-fluoro-1,3-benzothiazole, to synthesize diverse organic molecules via SM coupling .

Benzothiazole Dimers with β-Amyloid Fibril Binding Affinity

- Application : Scientists have utilized 6-bromo-2-fluoro-1,3-benzothiazole as a starting material in the synthesis of benzothiazole dimers. These dimers exhibit high binding affinity to β-amyloid fibrils, which are associated with Alzheimer’s disease .

Pharmaceutical Intermediates

- Application : In the pharmaceutical industry, 6-bromo-2-fluoro-1,3-benzothiazole serves as an intermediate for the synthesis of various bioactive compounds. Its unique structure makes it valuable for designing new drugs .

Mecanismo De Acción

Target of Action

6-Bromo-2-fluoro-1,3-benzothiazole is a benzothiazole derivative . Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes and proteins, thereby disrupting the normal functioning of the bacterial cell .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that it interferes with the pathways associated with the synthesis of bacterial cell wall, protein synthesis, and dna replication .

Result of Action

Based on the known targets of benzothiazole derivatives, it can be inferred that the compound disrupts essential cellular processes, leading to the death of the bacterial cell .

Safety and Hazards

6-bromo-2-fluoro-1,3-benzothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Benzothiazole derivatives, including 6-bromo-2-fluoro-1,3-benzothiazole, continue to be of great interest due to their wide range of biological activities and medicinal applications. Future research may focus on developing new synthetic methods, exploring further biological activities, and designing new drugs based on the benzothiazole moiety .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-fluoro-1,3-benzothiazole involves the bromination of 2-fluoro-1,3-benzothiazole using bromine in the presence of a catalyst.", "Starting Materials": [ "2-fluoro-1,3-benzothiazole", "Bromine", "Catalyst (such as iron or aluminum bromide)" ], "Reaction": [ "Add 2-fluoro-1,3-benzothiazole to a reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature between 50-70°C", "Allow the reaction to proceed for several hours until the desired product is formed", "Cool the reaction mixture and filter the product", "Wash the product with water and dry it under vacuum" ] } | |

Número CAS |

1824140-66-0 |

Nombre del producto |

6-bromo-2-fluoro-1,3-benzothiazole |

Fórmula molecular |

C7H3BrFNS |

Peso molecular |

232.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.